Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-

Description

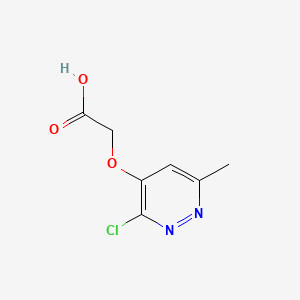

The compound "Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-" (CAS: Not explicitly provided) is an acetic acid derivative with an ether linkage to a substituted pyridazinyl group. Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. In this compound, the pyridazinyl group is substituted with a chlorine atom at position 3 and a methyl group at position 6 (Figure 1).

Properties

CAS No. |

22390-55-2 |

|---|---|

Molecular Formula |

C7H7ClN2O3 |

Molecular Weight |

202.59 g/mol |

IUPAC Name |

2-(3-chloro-6-methylpyridazin-4-yl)oxyacetic acid |

InChI |

InChI=1S/C7H7ClN2O3/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12) |

InChI Key |

LTZWBKYJDFECTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- typically involves the reaction of 3-chloro-6-methyl-4-pyridazinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluroxypyr: A Herbicidal Analog

Structure: Fluroxypyr (C₇H₅Cl₂FN₂O₃) is an herbicidal compound with the chemical name ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetic acid (Figure 2) .

- Key Differences: Heterocycle: Fluroxypyr contains a pyridine ring (one nitrogen), whereas the target compound has a pyridazine ring (two adjacent nitrogens). Substituents: Fluroxypyr has amino (-NH₂), fluoro (-F), and two chloro (-Cl) groups at positions 4, 6, 3, and 5, respectively. The target compound lacks fluorine and amino groups but has a methyl (-CH₃) group at position 6 and a single chlorine at position 3.

- Applications : Fluroxypyr is widely used to control broadleaf weeds and woody shrubs. Its mechanism involves mimicking auxin, disrupting plant growth .

- Toxicity : Fluroxypyr exhibits low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) but is highly selective toward plants .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Fluroxypyr |

|---|---|---|

| Core Heterocycle | Pyridazine (two N) | Pyridine (one N) |

| Substituents | 3-Cl, 6-CH₃ | 3-Cl, 5-Cl, 6-F, 4-NH₂ |

| Functional Groups | Acetic acid, ether | Acetic acid, ether, amino, fluoro |

| Primary Use | Not well-documented (hypothetical herbicide/pharmaceutical) | Herbicide |

Chromenyl Oxyacetic Acid Derivatives

Example : [(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid ().

- Structure : Features a coumarin (chromen-2-one) core with benzyl, chloro, and methyl substituents, linked to acetic acid via an ether bond.

- Applications : Coumarin derivatives are often explored for anticoagulant, antimicrobial, or anticancer properties. The acetic acid moiety may enhance solubility or bioavailability .

Pyridazinyl and Pyridinyl Analogs in Agrochemicals

Pyridazinyl and pyridinyl oxyacetic acids are common in herbicides. For example:

- Aminopyralid: A pyridine-based herbicide with a similar acetic acid side chain.

- Triclopyr: Another pyridine derivative used for brush control.

- Key Trend : Substitutions on the heterocycle (e.g., halogens, methyl groups) modulate solubility, binding affinity, and environmental persistence.

Biological Activity

Acetic acid, specifically the compound "((3-chloro-6-methyl-4-pyridazinyl)oxy)-", is a derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyridazine structure and acetic acid moiety, making it a candidate for various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- can be represented as follows:

This structure influences its interaction with biological targets and contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antibacterial Activity

- The compound shows significant antibacterial properties against various strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the table below:

These findings suggest that modifications in the substituents on the pyridazine ring can enhance antibacterial efficacy, particularly against MRSA .Compound Bacterial Strain MIC (µM) 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid MRSA 3.74 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid P. aeruginosa 8.92 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid A. baumannii 7.50 - Anti-inflammatory Properties

-

Cytotoxicity and Anticancer Activity

- Recent studies have shown that acetic acid derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 (breast cancer), U-87 MG (glioblastoma), and A549 (lung cancer) cell lines. These studies revealed that certain derivatives showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antibacterial Efficacy

- Investigation of Anti-inflammatory Mechanisms

- Cytotoxicity Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.